4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a tert-butyl group and a benzenesulfonamide moiety, which are significant in enhancing the pharmacological properties of the molecule. The systematic name reflects its intricate structure, which includes a tetrahydrobenzo[f][1,4]oxazepine ring.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. The presence of the oxazepine ring suggests potential neuropharmacological activity, making it a subject of interest in drug discovery and development.
The synthesis of 4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is C20H22N2O3S. Its structure features:
The molecular weight is approximately 338.4 g/mol. The compound's structural representation can be derived from its SMILES notation: CC(C)(C)c1ccc(C(=O)Nc2ccc3c(c2)C(=O)NCCO3)cc1 .
The compound is expected to participate in various chemical reactions typical for sulfonamides and oxazepines:
These reactions can be optimized by adjusting solvent systems and catalysts to enhance yield and selectivity.
Further research is needed to elucidate the precise mechanisms at play for this specific compound.
The compound is expected to exhibit stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide holds promise in various fields:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8